

Benzyl 4-(aminomethyl)piperidine-1-carboxylate mass spectrometry analysis

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Compound of Interest

Compound Name: *Benzyl 4-(aminomethyl)piperidine-1-carboxylate*

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An In-depth Technical Guide to the Mass Spectrometry Analysis of **Benzyl 4-(aminomethyl)piperidine-1-carboxylate**

Authored by: A Senior Application Scientist

Introduction: The Structural and Functional Significance of Benzyl 4-(aminomethyl)piperidine-1-carboxylate

In the landscape of modern drug discovery, particularly in the burgeoning field of targeted protein degradation, the precise chemical architecture of molecular tools is paramount. **Benzyl 4-(aminomethyl)piperidine-1-carboxylate** stands out as a critical bifunctional linker, frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^{[1][2][3]} PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.^[3] The structural integrity of this linker, which bridges the target protein ligand and the E3 ligase ligand, is essential for its biological function.

Mass spectrometry (MS) is the definitive analytical technique for verifying the identity, purity, and structural characteristics of such pivotal molecules. This guide provides an in-depth exploration of the mass spectrometric analysis of **Benzyl 4-(aminomethyl)piperidine-1-carboxylate**, moving beyond a simple recitation of methods to explain the underlying principles

of its ionization and fragmentation. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of how to characterize this compound with confidence and precision.

Physicochemical Properties and Ionization Strategy

A successful mass spectrometry experiment begins with a fundamental understanding of the analyte's chemical nature. **Benzyl 4-(aminomethyl)piperidine-1-carboxylate** possesses a molecular formula of $C_{14}H_{20}N_2O_2$ and a monoisotopic molecular weight of 248.1525 g/mol (average weight: 248.33 g/mol).[3][4]

Its structure is defined by three key features that dictate its behavior in the mass spectrometer:

- A piperidine ring, a saturated heterocycle.
- A primary aminomethyl group ($-CH_2NH_2$) at the C4 position.
- A benzyl carbamate (Cbz or Z) group protecting the piperidine nitrogen.

The presence of two basic nitrogen atoms—one in the piperidine ring and one in the primary amine—makes this molecule an ideal candidate for positive-mode electrospray ionization (ESI).[5][6] In the acidic environment of a typical reversed-phase chromatography mobile phase, these nitrogens are readily protonated, leading to the formation of a stable, positively charged precursor ion, $[M+H]^+$. This inherent chemical property makes ESI the ionization technique of choice for achieving high sensitivity and reliable detection.

Experimental Workflow: A Validated LC-MS/MS Protocol

The following protocol outlines a robust method for the analysis of **Benzyl 4-(aminomethyl)piperidine-1-carboxylate**. The parameters provided are a validated starting point and should be optimized for the specific instrumentation in use.

Experimental Protocol: LC-MS/MS

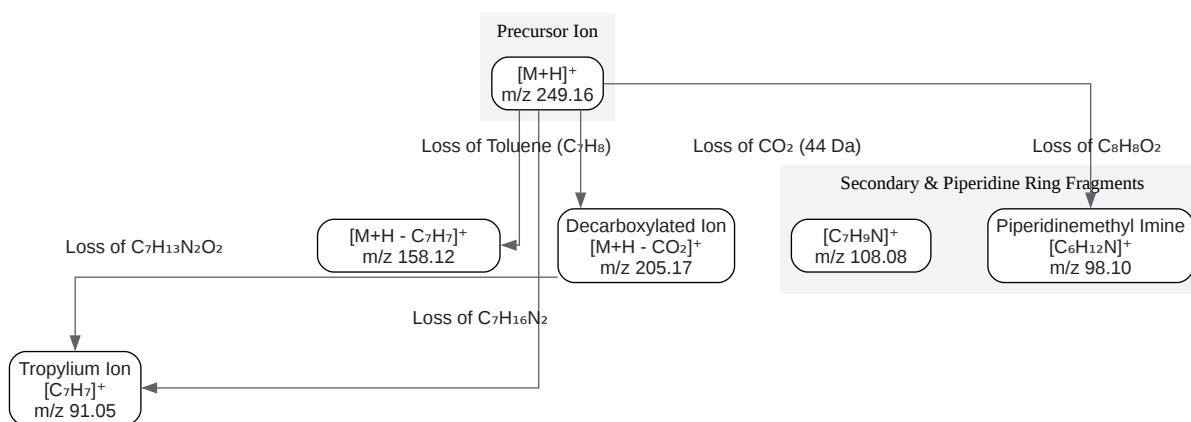
- Standard and Sample Preparation:

- Accurately weigh approximately 1 mg of **Benzyl 4-(aminomethyl)piperidine-1-carboxylate** standard.
- Dissolve in 1 mL of a 50:50 mixture of methanol:water to create a 1 mg/mL stock solution.
- Perform serial dilutions from the stock solution using the same diluent to create working standards at appropriate concentrations (e.g., 1 µg/mL for initial method development).
- Liquid Chromatography (LC) Parameters:
 - Column: C18 Reversed-Phase Column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[7]
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.
 - Flow Rate: 0.3 mL/min.[5]
 - Column Temperature: 40 °C.[5]
 - Injection Volume: 2 µL.[5]
- Mass Spectrometry (MS) Parameters:
 - Instrument: Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF).
 - Ionization Mode: ESI Positive.
 - Capillary Voltage: 3.5 kV.
 - Source Temperature: 120 °C.
 - Desolvation Temperature: 350 °C.
 - Full Scan (MS1): Scan a mass range of m/z 50-300 to identify the protonated precursor ion, [M+H]⁺.

- Product Ion Scan (MS/MS): Select the $[M+H]^+$ ion (m/z 249.16) as the precursor for collision-induced dissociation (CID). Optimize collision energy (e.g., ramp from 10-40 eV) to generate a comprehensive fragmentation spectrum.

Logical Framework for Mass Spectral Interpretation

The tandem mass spectrum of **Benzyl 4-(aminomethyl)piperidine-1-carboxylate** is a rich source of structural information. The fragmentation pattern is not random; it is governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions. The protonated molecule, with a charge localized on one of the nitrogen atoms, initiates a cascade of predictable cleavage events upon collisional activation.



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Caption: Predicted Fragmentation Pathways for $[M+H]^+$ of the Analyte.

Analysis of Key Fragmentation Pathways

The collision-induced dissociation of the precursor ion at m/z 249.16 yields several diagnostic product ions. The primary sites of fragmentation are the labile bonds of the benzyl carbamate group and the piperidine ring structure.

- Formation of the Tropylium Ion (m/z 91.05): The most characteristic and often most abundant fragment ion in the spectrum of benzyl-containing compounds is the tropylium cation ($[C_7H_7]^+$) at m/z 91.05. This highly stable, aromatic ion is formed by the cleavage of the benzyl-oxygen bond with a subsequent rearrangement. Its presence is a definitive indicator of the benzyl moiety.
- Loss of Toluene (m/z 158.12): A related fragmentation involves the cleavage of the C-O bond with a hydrogen transfer, leading to the neutral loss of toluene (C_7H_8 , 92.06 Da). This results in a fragment ion at m/z 158.12, representing the protonated piperidine-4-ylmethanamine with a carbamic acid residue.
- Decarboxylation (m/z 205.17): Carbamate structures are known to readily undergo decarboxylation (loss of CO_2 , 44.0 Da) under CID conditions.^{[8][9]} This pathway produces a significant fragment ion at m/z 205.17, corresponding to the protonated 1-benzyl-N-(piperidin-4-ylmethyl)amine. This is a crucial diagnostic fragment for the carbamate functionality.
- Piperidine Ring Cleavage (m/z 98.10): The piperidine ring itself can undergo fragmentation. A common pathway is an alpha-cleavage adjacent to the ring nitrogen, followed by ring-opening.^[5] A prominent fragment at m/z 98.10 corresponds to the protonated 4-(aminomethyl)piperidine fragment after the loss of the entire benzyloxycarbonyl group. This confirms the core piperidine-aminomethyl scaffold.

Data Summary: Predicted Product Ions

Precursor Ion (m/z)	Product Ion (m/z)	Neutral Loss (Da)	Proposed Fragment Identity
249.16	91.05	158.11	Tropylium Cation [C ₇ H ₇] ⁺
249.16	205.17	44.00	Decarboxylation [M+H - CO ₂] ⁺
249.16	158.12	91.04	Loss of Toluene [M+H - C ₇ H ₈] ⁺
249.16	98.10	151.06	Loss of Benzoyloxycarbonyl group

Conclusion: A Self-Validating Analytical Approach

The mass spectrometric analysis of **Benzyl 4-(aminomethyl)piperidine-1-carboxylate** is a clear example of how structure dictates fragmentation. By using ESI in positive ion mode, a stable precursor ion is readily formed. Subsequent tandem mass spectrometry experiments produce a predictable and information-rich fragmentation pattern. The observation of the precursor ion at m/z 249.16, coupled with the diagnostic product ions corresponding to the tropylium cation (m/z 91.05), decarboxylation (m/z 205.17), and the core piperidine scaffold (m/z 98.10), provides a multi-faceted and definitive confirmation of the compound's identity. This robust analytical methodology is indispensable for ensuring the quality and integrity of this critical linker in the synthesis of next-generation therapeutics.

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